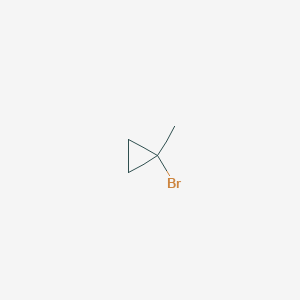

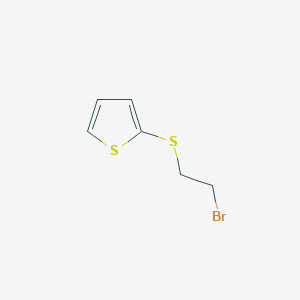

2-(2-Bromoethylthio)-thiophene

概要

説明

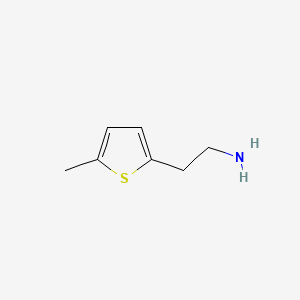

2-(2-Bromoethylthio)-thiophene is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromaticity and are widely used in organic synthesis and materials science due to their electronic properties. The presence of a bromoethylthio substituent in the molecule suggests potential reactivity for further chemical transformations, particularly in the formation of carbon-sulfur bonds.

Synthesis Analysis

The synthesis of thiophene derivatives often involves catalytic processes that introduce various functional groups to the thiophene core. For instance, a copper-catalyzed thiolation annulation reaction has been developed to prepare 2-substituted benzo[b]thiophenes, which could be related to the synthesis of compounds like 2-(2-Bromoethylthio)-thiophene . Additionally, a one-pot synthesis involving copper-catalyzed intermolecular C-S coupling followed by palladium-catalyzed intramolecular arene-alkene coupling has been described for the synthesis of substituted benzo[b]thiophenes . These methods highlight the versatility of metal-catalyzed reactions in constructing thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a new thiophene derivative was confirmed using NMR, mass spectrometry, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the presence of the bromoethylthio group in 2-(2-Bromoethylthio)-thiophene.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. The presence of a bromine atom in the molecule suggests that it could participate in further functionalization reactions, such as Suzuki coupling . Additionally, the sulfur atom in the ethylthio group could be involved in cyclization reactions to form new heterocyclic systems . The reactivity of thiophene derivatives can be finely tuned by the choice of substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the introduction of bromine atoms can affect the electron-withdrawing character of the molecule, as seen in the synthesis of polythiophenes with bromophenyl groups . The solubility and thermal properties of these polymers can also be modified by the choice of substituents, as demonstrated by the synthesis of a soluble polythiophene with a bromohexyl side chain . The electronic properties, such as HOMO and LUMO energies, are crucial for applications in materials science and can be studied using computational methods .

科学的研究の応用

Microwave-Assisted Synthesis

Thiophene oligomers, including those related to 2-(2-Bromoethylthio)-thiophene, have been synthesized using a solvent-free, microwave-assisted method. This technique offers a rapid and environmentally friendly approach for synthesizing thiophene oligomers, which are valuable in various applications, including material science and electronics. For instance, quaterthiophene and quinquethiophene were obtained in significantly reduced times, showcasing the efficiency of this method (Melucci, Barbarella, & Sotgiu, 2002).

Regioselective Synthesis

Another application involves the regioselective synthesis of oligothiophenes. By metalating 3-substituted thiophenes and coupling them with bromothiophene using a nickel catalyst, researchers have been able to iteratively grow thiophene oligomers. This method has significant implications in the synthesis of organic dye molecules for photovoltaic cells, demonstrating the potential of thiophene derivatives in renewable energy technologies (Tanaka et al., 2011).

Lithium Ion Batteries

Thiophene derivatives, including those related to 2-(2-Bromoethylthio)-thiophene, have been explored as functional additives in lithium ion batteries, particularly for high-voltage operations. These derivatives form a protective layer on the cathode surface, improving the cycling stability of high-voltage lithium-ion batteries (Xia, Xia, & Liu, 2015).

Polymer Synthesis and Characterization

The autopolymerization of brominated thiophene derivatives, including those similar to 2-(2-Bromoethylthio)-thiophene, has been studied for the development of new polymer materials. This research provides valuable insights into the polymerization mechanisms and the design of monomers for various applications (Nishimura et al., 2020).

Electrochemical Applications

The study of thiophene derivatives extends to electrochemical applications, where they have been used as photostabilizers for rigid poly(vinyl chloride). This research has shown that certain thiophene derivatives can significantly reduce the level of photodegradation, making them valuable in enhancing the durability of materials exposed to UV radiation (Balakit et al., 2015).

Organic Photovoltaic Cells

Thiophene derivatives have been employed in the modification of carbon nanotubes for use in organic photovoltaic cells. The covalent attachment of thiophenes to carbon nanotubes enhances their solubility and dispersion, thereby improving the efficiency of polymer-fullerene photovoltaic cells (Stylianakis, Mikroyannidis, & Kymakis, 2010).

作用機序

Target of Action

It is known that bromoethyl compounds often interact with various biological targets, including enzymes and receptors, through covalent bonding .

Mode of Action

The mode of action of 2-(2-Bromoethylthio)-thiophene involves its interaction with its targets. The bromoethyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with its targets . This interaction can result in changes to the target’s function, potentially altering cellular processes .

Biochemical Pathways

Bromoethyl compounds are known to participate in various organic reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The bromoethyl group in the compound can potentially enhance its lipophilicity, which may influence its absorption and distribution .

Result of Action

The interaction of bromoethyl compounds with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects .

Action Environment

The action, efficacy, and stability of 2-(2-Bromoethylthio)-thiophene can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution. In one study, 2-bromoethylthiobenzenes, which are structurally similar to 2-(2-Bromoethylthio)-thiophene, were found to be hardly soluble in water, and an acetone-water mixture was used as the solvent for the reaction .

Safety and Hazards

特性

IUPAC Name |

2-(2-bromoethylsulfanyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLUBLURAWVYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480208 | |

| Record name | 2-(2-bromoethylthio)-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethylthio)-thiophene | |

CAS RN |

55697-88-6 | |

| Record name | 2-(2-bromoethylthio)-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)